molecular formula C11H11F3O3 B8385170 Methyl 4-methyl-2-(methyloxy)-5-(trifluoromethyl)benzoate

Methyl 4-methyl-2-(methyloxy)-5-(trifluoromethyl)benzoate

Cat. No. B8385170
M. Wt: 248.20 g/mol
InChI Key: YXFDHBQVDDSCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-(methyloxy)-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C11H11F3O3 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-methyl-2-(methyloxy)-5-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methyl-2-(methyloxy)-5-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 2-methoxy-4-methyl-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O3/c1-6-4-9(16-2)7(10(15)17-3)5-8(6)11(12,13)14/h4-5H,1-3H3

InChI Key

YXFDHBQVDDSCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromo-4-methyl-2-(methyloxy)benzoate (may be prepared as described in Description 43; 2.5 g, 9.65 mmol) in N,N-dimethylformamide (40 ml) was added copper (I) iodide (4.04 g, 21.23 mmol) and potassium trifluoroacetate (2.94 g, 19.30 mmol). Toluene (10 ml) was added and the mixture heated in Dean Stark apparatus at 170° C. for 45 minutes. The toluene was removed via the Dean Stark trap and the resulting mixture was heated for 18 hours at 170° C. The mixture was diluted with water (10 ml) and ethyl acetate (20 ml) and the solid was removed using Celite. The filtrate was taken and the organic layer separated, dried (MgSO4) and the solvent removed in vacuo. The residue was purified by column chromatography (SiO2, 50% Cyclohexane/diethyl ether) to yield the title compound as a white solid. 1.76 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.94 g
Type
reactant
Reaction Step Three
Quantity
4.04 g
Type
catalyst
Reaction Step Three

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